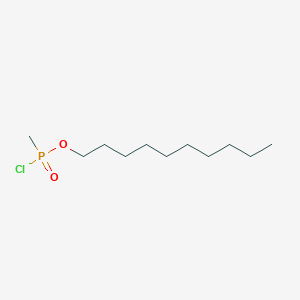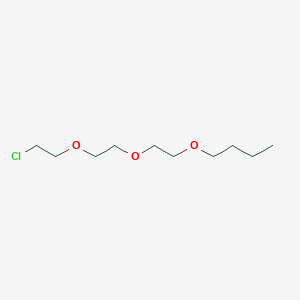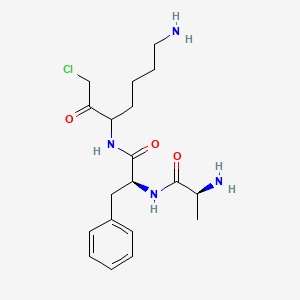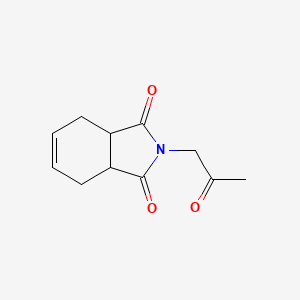
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- is a chemical compound with the molecular formula C10H12N4OS It is known for its unique structure, which includes a hydrazinecarbothioamide group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity. For instance, the reaction of hydrazinecarbothioamide with 1-methyl-2-oxopropylidene can be catalyzed by an acid or base, depending on the desired reaction pathway .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for catalyzing substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinecarbothioamide compounds .
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarbothioamide, N-methyl-2-(1-methyl-2-oxopropylidene)-
- Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-methyl-
- Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-ethyl-
Uniqueness
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
53534-12-6 |
|---|---|
Fórmula molecular |
C11H13N3OS |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
1-(3-oxobutan-2-ylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C11H13N3OS/c1-8(9(2)15)13-14-11(16)12-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,12,14,16) |
Clave InChI |
TUTIBJGQNVHQTG-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=S)NC1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)



![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)



![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)



![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)
